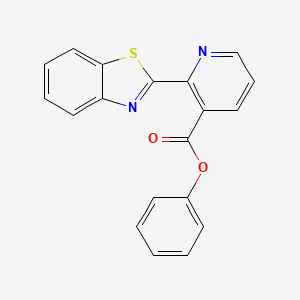
Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate (PBPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBPC is a heterocyclic compound that contains a benzothiazole and pyridine moiety. This compound has been synthesized and studied for its biological and pharmacological properties.
Applications De Recherche Scientifique
Antibacterial Agents
Compounds with a similar structure, such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-ones, have been synthesized and shown to be potent antibacterial agents . These compounds were screened in vitro for their antibacterial activity against a representative panel of Gram positive and Gram negative bacteria .
Antifungal Agents
Benzothiazole nucleus is a highly important scaffold for drug development, which has been reported to show good antifungal activities .
Antitumor and Anticancer Agents
The benzothiazole nucleus is also the scaffold of many antitumor drugs mainly acting as inhibitors of tyrosine kinase receptors . Over expression of these receptors has been observed in a number of cancers (e.g., breast, ovarian, colon, and prostate) . Some of the known quinazoline derivatives are reported to exhibit remarkable anticancer activity .
Anti-inflammatory Agents
Compounds with a benzothiazole nucleus have been reported to show good anti-inflammatory activities .
Antioxidant Agents
2-substituted benzothiazole scaffolds have been reported to possess antioxidant activities .
Antidiabetic Agents
2-substituted benzothiazole scaffolds have also been reported to possess antidiabetic activities .
Antimicrobial Agents
2-substituted benzothiazole scaffolds have been reported to possess antimicrobial activities .
Fluorescent Probes for Analyte Detection
2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities . They are used in bacterial detection .
Mécanisme D'action
Target of Action
Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate is a compound that has been synthesized as a potential antibacterial agent Benzothiazole derivatives, which this compound is a part of, have been known to exhibit a broad spectrum of pharmaceutical activity profile .
Mode of Action
It is known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been known to affect a variety of biochemical pathways, leading to their diverse range of biological activities .
Result of Action
It is known that benzothiazole derivatives can have a wide range of effects at the molecular and cellular level, contributing to their diverse range of biological activities .
Propriétés
IUPAC Name |
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2S/c22-19(23-13-7-2-1-3-8-13)14-9-6-12-20-17(14)18-21-15-10-4-5-11-16(15)24-18/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUISZJSMJEOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2631606.png)
![[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride](/img/structure/B2631607.png)
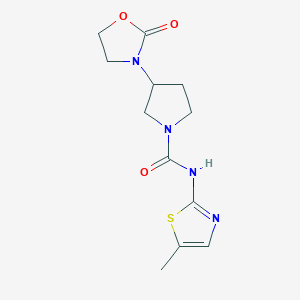
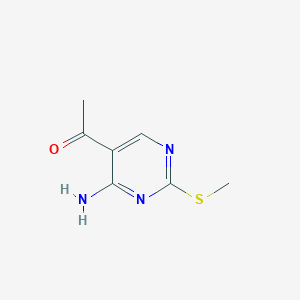
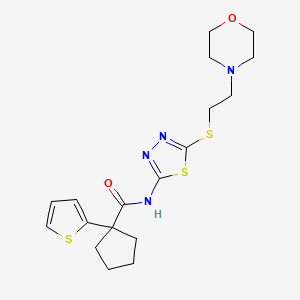
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B2631612.png)
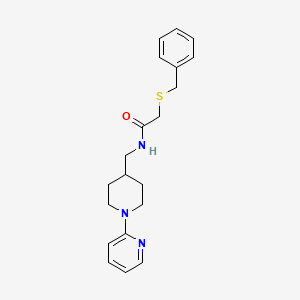
![2-Chloro-N-[(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-4-yl)methyl]acetamide](/img/structure/B2631615.png)
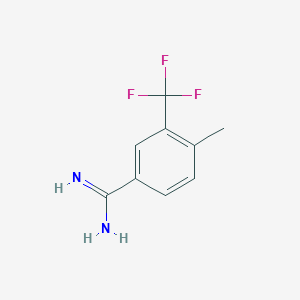
![[2-Methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone](/img/structure/B2631621.png)
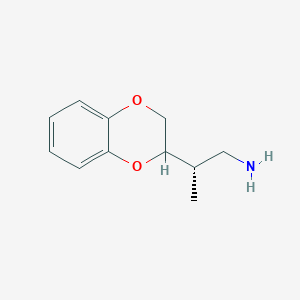
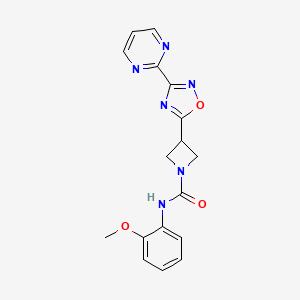
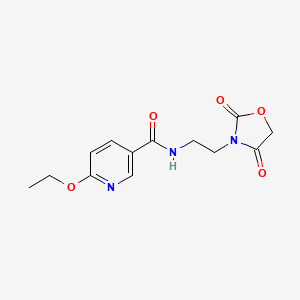
![(3Z)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2631628.png)